Home > Products > Screening Compounds P40916 > Talactoferrin Alfa
Talactoferrin Alfa -

Talactoferrin Alfa

Catalog Number: EVT-1543871
CAS Number:
Molecular Formula: C19H26Cl2N2O
Molecular Weight: 369.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]acetamide is a member of acetamides.
Overview

Talactoferrin Alfa is a recombinant form of lactoferrin, an iron-binding glycoprotein primarily found in human milk. This compound exhibits significant immunomodulatory properties, enhancing the body's immune response and showing potential anti-cancer activities. Talactoferrin Alfa is classified as a biopharmaceutical agent and has been primarily investigated for its therapeutic effects in various cancers, particularly non-small cell lung cancer and renal cell carcinoma .

Source

Talactoferrin Alfa is derived from human lactoferrin, which is produced by mammary epithelial cells. The recombinant version is engineered to maintain the biological activity of the natural protein while allowing for mass production and purification for clinical use .

Classification
  • Type: Biopharmaceutical
  • Classification: Investigational drug
  • Indications: Primarily studied in oncology for solid tumors and other malignancies .
Synthesis Analysis

Talactoferrin Alfa is synthesized through recombinant DNA technology. The process involves the following steps:

  1. Gene Cloning: The gene encoding human lactoferrin is cloned into an expression vector.
  2. Transfection: This vector is introduced into suitable host cells, often Chinese hamster ovary cells, which are capable of post-translational modifications necessary for proper protein folding and activity.
  3. Protein Expression: The transfected cells are cultured under controlled conditions to promote the expression of the lactoferrin protein.
  4. Purification: The expressed protein is harvested and purified using techniques such as affinity chromatography, which exploits the specific binding properties of lactoferrin to isolate it from other proteins and impurities.

This method ensures a high yield of pure Talactoferrin Alfa suitable for clinical applications .

Molecular Structure Analysis

Talactoferrin Alfa has a molecular weight of approximately 80 kDa and retains the structural characteristics of natural lactoferrin, including its iron-binding sites. The protein consists of multiple domains that facilitate its interaction with various receptors on immune cells.

Structural Data

  • Molecular Formula: Not explicitly provided in the sources.
  • 3D Structure: The three-dimensional configuration allows for effective binding to receptors on intestinal epithelial cells and immune cells, enhancing its bioactivity .
Chemical Reactions Analysis

Talactoferrin Alfa undergoes various biochemical interactions:

  1. Iron Binding: It binds iron ions with high affinity, which is crucial for its role in iron metabolism and antimicrobial activity.
  2. Cytokine Modulation: Upon administration, Talactoferrin Alfa stimulates the production of cytokines such as interleukin-18, which plays a vital role in immune responses against tumors .
  3. Immune Activation: It enhances the activity of natural killer cells and other immune effector cells through receptor-mediated pathways .

These reactions contribute to its therapeutic effects in cancer treatment.

Mechanism of Action

Talactoferrin Alfa exerts its effects primarily through immunomodulation:

  • Cytokine Production: It stimulates the production of interleukin-18, which enhances the activation and proliferation of immune cells such as natural killer cells.
  • Antitumor Activity: By increasing immune surveillance and cytotoxicity against tumor cells, Talactoferrin Alfa helps inhibit tumor growth and progression.
  • Gut Interaction: As an orally active agent, it interacts with receptors in the gastrointestinal tract, facilitating systemic immune responses without significant systemic absorption .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water; specific solubility data not provided.

Chemical Properties

  • Stability: Stability under physiological conditions has been observed, though specific stability data were not detailed in the sources.
  • pH Sensitivity: May exhibit variable stability across different pH levels typical of gastrointestinal conditions.

These properties are crucial for its formulation as an oral therapeutic agent .

Applications

Talactoferrin Alfa has been primarily investigated for its applications in oncology:

  • Cancer Treatment: Clinical trials have evaluated its efficacy as a monotherapy or in combination with other chemotherapeutic agents for treating non-small cell lung cancer and renal cell carcinoma .
  • Immunotherapy: Its role as an immunomodulator positions it as a potential candidate for enhancing responses in various cancers through immune system activation .
  • Other Therapeutic Areas: Research into its application in severe infections and sepsis has also been conducted due to its immunomodulatory properties .
Introduction to Talactoferrin Alfa

Definition and Biochemical Composition

Talactoferrin alfa (TLF) is a recombinant form of human lactoferrin, an 80 kDa iron-binding glycoprotein belonging to the transferrin family. This multifunctional protein consists of a single polypeptide chain of approximately 700 amino acids folded into two homologous lobes (N-lobe and C-lobe), each capable of binding a single Fe³⁺ ion with high affinity (K ~ 10²² M) in synergy with a carbonate ion (CO₃²⁻) [3] [8]. The protein exhibits a positively charged surface with an isoelectric point (pI) of 8.0–8.5, facilitating interactions with anionic molecules on microbial and immune cell surfaces [3] [8]. Unlike native lactoferrin, talactoferrin is produced via recombinant technology in Aspergillus niger var. awamori, resulting in structural and functional homology with minor glycosylation variations [3] [10].

The molecule's immunomodulatory activity stems from its capacity to bind specific receptors (e.g., chemokine receptors) in the gastrointestinal tract, initiating immune cascades. Each lobe contains domains (I and II) formed by α-helices and β-sheets, connected by a flexible hinge region (amino acids 333–343 in human lactoferrin) that enables conformational changes during iron binding/release [3] [8]. Talactoferrin's glycosylation pattern differs from native lactoferrin, though both share conserved disulfide bridges and N-glycosylation sites that influence protein stability and receptor interactions [3] [6].

Table 1: Biochemical Characteristics of Talactoferrin Alfa

PropertySpecification
Molecular Weight80 kDa
Amino Acid Residues~700
Iron-Binding Sites2 (one per lobe)
Iron-Binding Affinity~10²² M
Isoelectric Point (pI)8.0–8.5
Expression SystemAspergillus niger var. awamori
GlycosylationN-linked, species-specific pattern

Historical Development and Discovery

Talactoferrin alfa emerged from pioneering recombinant protein technology developed in 1988, enabling laboratory production of human lactoferrin [7]. The biopharmaceutical company Agennix AG spearheaded its clinical development, leveraging Aspergillus-based expression systems to achieve large-scale production [2] [5]. Early research capitalized on lactoferrin's established biological roles: Native lactoferrin, first identified in milk 50 years prior, was known for its antimicrobial, anti-inflammatory, and iron-homeostasis functions [8].

Clinical development accelerated in the 2000s with oncology-focused trials:

  • Phase I (2000s): Demonstrated safety and immunostimulatory activity (e.g., IL-18 induction) in refractory solid tumors [3] [6].
  • Phase II NSCLC Trials: Two randomized studies in India (2006–2008) reported promising efficacy:
  • Monotherapy: 62% increase in median overall survival (6.0 vs. 3.7 months; HR=0.69) in refractory NSCLC [3] [7].
  • Combination Therapy: 22% increase in median survival (10.4 vs. 8.5 months) with carboplatin/paclitaxel [3] [6].Based on these results, talactoferrin received FDA Fast Track designation in 2008 for NSCLC monotherapy and combination therapy [7]. However, subsequent Phase III trials (FORTIS-M and FORTIS-C) in NSCLC were discontinued due to lack of efficacy, while a Phase II/III sepsis trial (2015) was halted for futility and safety concerns [2] [5] [9].

Table 2: Key Milestones in Talactoferrin Development

YearEvent
1988Recombinant production technology established
Early 2000sAgennix initiates clinical development
2006–2008Positive Phase II results in NSCLC (India)
2008FDA Fast Track designation for NSCLC
2012Phase III NSCLC trials discontinued
2015Phase II/III sepsis trial terminated (futility/safety)

Structural Biology: Recombinant vs. Native Lactoferrin

Talactoferrin shares >95% sequence homology with native human lactoferrin but diverges in post-translational modifications. Both proteins exhibit a bilobal structure with iron-binding sites formed by conserved residues (Asp60, Tyr92, Tyr192, His253 in N-lobe) and a carbonate-binding Arg121 [3] [8]. The hinge region (residues 333–343) confers conformational flexibility, transitioning from "open" (apo-form) to "closed" (holo-form) upon iron binding [8].

Critical distinctions arise from recombinant expression:

  • Glycosylation Differences: Native lactoferrin contains complex, tissue-specific N-glycans, while talactoferrin's glycosylation reflects Aspergillus's enzymatic machinery, yielding high-mannose or hybrid glycans [3] [10]. Despite this, studies confirm comparable receptor-binding affinity, particularly for intestinal lactoferrin receptors (87% homology between human/murine receptors) [3] [6].
  • Structural Integrity: Circular dichroism and X-ray crystallography confirm identical secondary/tertiary structures between talactoferrin and native lactoferrin. Both forms maintain iron-binding capacity and resistance to proteolysis in holo-conformation [3] [8].
  • Functional Equivalence: Talactoferrin replicates native lactoferrin's immunomodulatory functions, including dendritic cell recruitment to gut-associated lymphoid tissue (GALT), IL-18/IFN-γ induction, and NK cell activation [3] [6]. This occurs despite talactoferrin's lack of systemic absorption; it acts locally on gastrointestinal M-cells and Peyer's patches [6].

Table 3: Structural and Functional Comparison: Talactoferrin vs. Native Lactoferrin

AttributeTalactoferrin AlfaNative Human Lactoferrin
Expression SourceAspergillus niger var. awamoriHuman mucosal secretions/milk
GlycosylationFungal-type (high-mannose/hybrid)Tissue-specific complex glycans
Receptor AffinityMaintained for intestinal receptorsNatural variation across tissues
Iron-BindingIdentical Kd (~10²² M) and sitesIdentical
Systemic BioavailabilityUndetectable in serumPresent in secretions/serum
Immunomodulatory ActivityPreserved (GALT activation)Preserved

Compounds Mentioned: Talactoferrin alfa, Lactoferrin, Recombinant human lactoferrin, Apolactoferrin, Talactoferrin, TLF - Agennix.

Properties

Product Name

Talactoferrin Alfa

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide

Molecular Formula

C19H26Cl2N2O

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3

InChI Key

VQLPLYSROCPWFF-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.